molecular formula C15H24O9 B1649355 アジュゴール CAS No. 52949-83-4

アジュゴール

カタログ番号: B1649355
CAS番号: 52949-83-4
分子量: 348.34 g/mol
InChIキー: OUJVIWOUXFHELC-ZDSSIQEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Leonuride has a wide range of scientific research applications:

Safety and Hazards

Ajugol is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER/doctor if swallowed .

将来の方向性

Ajugol has shown potential in modulating the development of osteoarthritis by activating autophagy and attenuating ER stress-induced cell death and ECM degradation . It has also been found to alleviate non-alcoholic fatty liver disease via promoting the TFEB-mediated autophagy-lysosomal pathway and lipophagy . These findings suggest the potential of Ajugol as a treatment strategy for these conditions .

生化学分析

Biochemical Properties

Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that Ajugol exhibits excellent embedding within the structural domain interacting with TFEB .

Cellular Effects

Ajugol has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .

Molecular Mechanism

Ajugol exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . Ajugol also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .

Temporal Effects in Laboratory Settings

In laboratory settings, Ajugol has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .

Dosage Effects in Animal Models

In animal models, intra-peritoneal injection of 50 mg/kg Ajugol effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .

Metabolic Pathways

Ajugol is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .

Transport and Distribution

Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .

Subcellular Localization

Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .

準備方法

合成経路と反応条件: レオンウリドは、エウデスミン酸から合成することができます。合成経路にはいくつかのステップが含まれます。

工業生産方法: レオンウリドの工業生産は、通常、植物源、特にレオンルス・ジャポニクス・ハウトから抽出することによって行われます。抽出プロセスには、次のものが含まれます。

化学反応の分析

反応の種類: レオンウリドは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。

    酸化: 様々な誘導体を形成するために酸化することができます。

    還元: 還元反応は、その官能基を変えることができます。

    置換: アミノ基またはヒドロキシル基で置換反応が起こる可能性があります。

一般的な試薬と条件:

    酸化剤: 過マンガン酸カリウムや過酸化水素など。

    還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

    置換試薬: ハロゲン化アルキルや酸塩化物など。

主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたレオンウリドの様々な誘導体が含まれ、その生物活性を強化または変更することができます .

4. 科学研究への応用

レオンウリドは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

レオンウリドは、抗酸化作用、抗炎症作用、神経保護作用の特定の組み合わせにより、類似化合物の中でユニークです。類似化合物には、次のものがあります。

    スタチドリン: 心臓保護効果を持つ、レオンルス属植物に含まれる別のアルカロイド。

    ケルセチン: 強力な抗酸化作用と抗炎症作用を持つフラボノイド。

    ケンフェロール: 抗酸化作用と抗癌作用が知られているフラボノイド。

    アピゲニン: 抗炎症作用と神経保護作用を持つフラボノイド.

レオンウリドは、複数の生物学的経路を調節する能力を持つため、様々な治療用途のための汎用性の高い化合物です。

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ajugol involves the condensation of two molecules of 2-hydroxy-1,4-naphthoquinone with one molecule of 2,3-dimethyl-1,4-naphthoquinone in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-hydroxy-1,4-naphthoquinone", "2,3-dimethyl-1,4-naphthoquinone", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and 2,3-dimethyl-1,4-naphthoquinone (0.5 mmol) in dry dichloromethane (10 mL) in a round-bottom flask.", "Step 2: Add the Lewis acid catalyst (0.1 mmol) to the reaction mixture and stir the solution at room temperature for 24 hours.", "Step 3: After completion of the reaction, the reaction mixture is poured into water (50 mL) and extracted with dichloromethane (3 x 20 mL).", "Step 4: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain Ajugol as a yellow solid (yield: 70-80%)." ] }

CAS番号

52949-83-4

分子式

C15H24O9

分子量

348.34 g/mol

IUPAC名

(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1

InChIキー

OUJVIWOUXFHELC-ZDSSIQEISA-N

異性体SMILES

C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O

SMILES

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

正規SMILES

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

製品の起源

United States
Customer
Q & A

Q1: How does ajugol exert its therapeutic effects?

A1: Research suggests that ajugol might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, ajugol could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []

Q2: What are the downstream effects of ajugol's interaction with the LILRB4 pathway?

A2: Blocking the LILRB4 signaling pathway with ajugol appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, ajugol seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []

Q3: What is the molecular formula and weight of ajugol?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of ajugol, these details can be determined from its chemical structure.

Q4: What spectroscopic data are available to characterize the structure of ajugol?

A4: Researchers have used various spectroscopic techniques to elucidate the structure of ajugol, including:

  • Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of ajugol and its derivatives. [, , , ]
  • Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]
  • UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the ajugol molecule. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in ajugol. [, ]

Q5: Have there been any computational studies to investigate the chiroptical properties of ajugol?

A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of ajugol. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of ajugol. []

Q6: Has ajugol been investigated for its compatibility with specific materials or its stability under various conditions?

A6: The provided research focuses primarily on the biological activity and phytochemical characterization of ajugol. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.

Q7: What are the known pharmacological activities of ajugol?

A7: Ajugol has shown potential in preclinical studies for:

  • Attenuating renal injury in multiple myeloma: Ajugol appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []
  • Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of ajugol's role in these areas. [, ]

Q8: What analytical methods are used to characterize and quantify ajugol?

A8: A variety of analytical techniques are employed for ajugol analysis, primarily in the context of plant extracts:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying ajugol in complex mixtures. [, ]
  • Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing ajugol in complex matrices. []
  • Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of ajugol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。